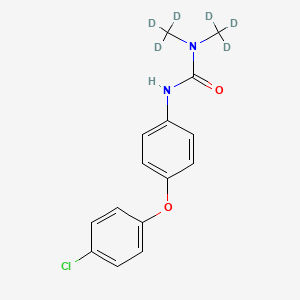
Chloroxuron-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloroxuron-d6 is a deuterium-labeled derivative of Chloroxuron, an organic compound used primarily as an herbicide. The chemical formula for this compound is C15H9D6ClN2O2, and it has a molecular weight of 296.78 g/mol . The incorporation of deuterium atoms into the molecule makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and metabolic profiling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloroxuron-d6 involves the deuteration of Chloroxuron. This process typically includes the exchange of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient exchange of hydrogen with deuterium. The production is carried out under controlled conditions to maintain the purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Chloroxuron-d6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Chloroxuron-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the distribution and breakdown of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new herbicides and pesticides with improved efficacy and safety profiles
Mecanismo De Acción
The mechanism of action of Chloroxuron-d6 involves its interaction with specific molecular targets. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of the molecule, leading to changes in its absorption, distribution, metabolism, and excretion. This makes it a valuable tool in studies aimed at understanding the behavior of similar compounds in biological systems .
Comparación Con Compuestos Similares
Chloroxuron-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Chloroxuron: The non-deuterated form of this compound, used primarily as an herbicide.
Linuron: Another phenylurea herbicide with similar applications.
Diuron: A related compound used for weed control in various crops
This compound’s uniqueness lies in its deuterium labeling, which provides distinct advantages in scientific research, particularly in studies involving pharmacokinetics and metabolic profiling .
Propiedades
Fórmula molecular |
C15H15ClN2O2 |
|---|---|
Peso molecular |
296.78 g/mol |
Nombre IUPAC |
3-[4-(4-chlorophenoxy)phenyl]-1,1-bis(trideuteriomethyl)urea |
InChI |
InChI=1S/C15H15ClN2O2/c1-18(2)15(19)17-12-5-9-14(10-6-12)20-13-7-3-11(16)4-8-13/h3-10H,1-2H3,(H,17,19)/i1D3,2D3 |
Clave InChI |
IVUXTESCPZUGJC-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl)C([2H])([2H])[2H] |
SMILES canónico |
CN(C)C(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















